2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine
Description
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine is a fluorinated aromatic amine derivative with a unique substitution pattern. The compound features a phenylamine backbone substituted with a fluorine atom at the 2-position and a complex ethoxy-linked tetrahydropyran (THP) group at the 4-position. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where fluorine and ether functionalities are critical for modulating bioavailability, metabolic stability, and target binding .
Properties
IUPAC Name |
2-fluoro-4-[2-(oxan-2-yloxy)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c14-11-9-10(4-5-12(11)15)16-7-8-18-13-3-1-2-6-17-13/h4-5,9,13H,1-3,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQEBNFYKZNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydropyran-2-yloxy Intermediate: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) in the presence of an acid catalyst.
Ethoxylation: The protected intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethoxy group.
Amination: Finally, the phenylamine core is introduced through a nucleophilic substitution reaction with an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the tetrahydropyran-2-yloxy and ethoxy groups can modulate the compound’s physicochemical properties, such as solubility and stability. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine are best understood through comparison with analogous phenylamine derivatives. Key compounds for comparison include:
Table 1: Comparative Analysis of Structural and Molecular Features
*Estimated formula; †Calculated based on substituent contributions.
Key Comparative Insights
Substituent Effects on Reactivity and Solubility The THP group in the target compound introduces a sterically bulky, oxygen-rich moiety, which may enhance solubility in polar solvents compared to non-polar substituents (e.g., trifluoromethyl in 937596-56-0) . Fluorine at the 2-position (target compound) vs. 3- or 5-positions (other derivatives) influences electronic distribution. Fluorine’s electron-withdrawing nature enhances aromatic ring stability and directs electrophilic substitution . Ether linkages (e.g., ethoxy-THP in the target vs. The THP group may reduce crystallinity, aiding in synthetic intermediate handling .
Trifluoromethyl groups (e.g., 937596-56-0) contribute to higher metabolic stability but may reduce aqueous solubility due to strong hydrophobicity .
Synthetic Utility
- The THP group is often employed as a protecting group for alcohols, indicating its role in multi-step syntheses to mask reactive hydroxyl intermediates .
- Pyridine (937596-83-3) and pyrrolidine (837421-94-0) substituents introduce basic nitrogen atoms, enabling salt formation for improved isolation .
Biological Activity
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H18FNO3
- Molecular Weight : 251.29 g/mol
The presence of the fluorine atom and the tetrahydropyran moiety contributes to its chemical reactivity and biological interactions. The tetrahydropyran ring enhances the compound's solubility and permeability, which are crucial for biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the fluorine atom may participate in halogen bonding, enhancing binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth.
- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which could be relevant in treating diseases where enzyme overactivity is a concern.
- Neuroprotective Effects : Some studies hint at neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.
Case Studies and Research Findings
-
Antimicrobial Studies :
- In vitro assays demonstrated that this compound inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating moderate activity.
-
Enzyme Inhibition :
- A study focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders. The compound showed an IC50 value of 25 µM, suggesting it could be a potential lead for developing AChE inhibitors.
-
Neuroprotective Effects :
- In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS). This suggests its potential as a neuroprotective agent in conditions like Alzheimer's disease.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H18FNO3 |
| Molecular Weight | 251.29 g/mol |
| Antimicrobial MIC | 50 µg/mL |
| AChE Inhibition IC50 | 25 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
